molecular formula C123H195N31O39 B12047124 L-Threonine,l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l-

L-Threonine,l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l-

Cat. No.: B12047124
M. Wt: 2732.0 g/mol
InChI Key: NXAKDBCNODQXBZ-YSZCVPRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l- involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this peptide compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide sequence is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Threonine, l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the peptide may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

L-Threonine, l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l- has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonine, l-a-aspartyl-L-a-glutamyl-L-Leucyl-L-prolyl-L-glutaminyl-L-Leucyl-L-valyl-L-threonyl-L-Leucyl-L-prolyl-L-histidyl-L-prolyl-L-asparaginyl-L-Leucyl-l-histidylglycyl-l-prolyl-l-a-glutamyl-l- is unique due to its specific amino acid sequence and the resulting three-dimensional structure.

Properties

Molecular Formula

C123H195N31O39

Molecular Weight

2732.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C123H195N31O39/c1-19-64(16)97(117(186)140-74(42-58(4)5)106(175)138-78(50-94(167)168)109(178)146-96(63(14)15)122(191)154-40-24-29-87(154)115(184)144-82(54-155)110(179)149-99(66(18)157)123(192)193)147-104(173)72(32-35-92(163)164)134-111(180)83-25-20-36-150(83)90(160)53-129-101(170)76(46-67-51-127-55-130-67)137-105(174)73(41-57(2)3)136-107(176)77(49-89(126)159)139-113(182)85-27-22-39-153(85)121(190)81(47-68-52-128-56-131-68)142-114(183)86-28-23-38-152(86)120(189)80(45-61(10)11)143-118(187)98(65(17)156)148-116(185)95(62(12)13)145-108(177)75(43-59(6)7)135-102(171)70(30-33-88(125)158)133-112(181)84-26-21-37-151(84)119(188)79(44-60(8)9)141-103(172)71(31-34-91(161)162)132-100(169)69(124)48-93(165)166/h51-52,55-66,69-87,95-99,155-157H,19-50,53-54,124H2,1-18H3,(H2,125,158)(H2,126,159)(H,127,130)(H,128,131)(H,129,170)(H,132,169)(H,133,181)(H,134,180)(H,135,171)(H,136,176)(H,137,174)(H,138,175)(H,139,182)(H,140,186)(H,141,172)(H,142,183)(H,143,187)(H,144,184)(H,145,177)(H,146,178)(H,147,173)(H,148,185)(H,149,179)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,192,193)/t64-,65+,66+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,95-,96-,97-,98-,99-/m0/s1

InChI Key

NXAKDBCNODQXBZ-YSZCVPRFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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